Furazabol (17α-methyl-5α-androstano[2,3-c][1,2,5]oxadiazol-17β-ol) is a synthetic, orally active anabolic-androgenic steroid characterized by a distinct 1,2,5-oxadiazole (furazan) ring fused to the A-ring of the steroidal backbone [1]. As a structural analog of stanozolol and mestanolone, it is primarily procured as a high-purity analytical reference standard for forensic toxicology, anti-doping screening, and as a specialized pharmacological probe in endocrine research. Its baseline properties include high lipophilicity (logP ~3.78), a defined melting point of 152–153 °C, and excellent solubility in polar aprotic solvents like DMSO [1][2]. These attributes make it highly processable for the preparation of standardized stock solutions in accredited analytical laboratories.
Substituting furazabol with its closest in-class analog, stanozolol, fundamentally compromises both analytical workflows and targeted biochemical assays. In forensic gas chromatography-mass spectrometry (GC-MS), stanozolol's pyrazole ring contains an active secondary amine that necessitates complex, highly temperature-sensitive bis- or tris-TMS derivatization, which is prone to signal degradation at initial oven temperatures below 140 °C [1]. Furazabol’s furazan ring lacks this active NH group, allowing for stable, complete mono-TMS derivatization even at lower focusing temperatures [1]. Furthermore, in enzymatic studies, stanozolol acts as a potent competitive inhibitor of CYP17A1 (17α-hydroxylase/C17,20-lyase), whereas furazabol exhibits a distinct binding profile, making the two compounds pharmacologically non-equivalent when studying steroidogenic enzyme interactions [2].
Unlike stanozolol, which features a pyrazole ring with an active secondary amine requiring complex bis- or tris-TMS derivatization, furazabol’s 1,2,5-oxadiazole (furazan) ring lacks this active NH group. In standard GC-MS doping control workflows, stanozolol suffers from incomplete derivatization and signal loss at initial oven temperatures below 140 °C [1]. In contrast, furazabol undergoes straightforward mono-O-TMS derivatization at the 17β-hydroxyl group, remaining stable and fully derivatized even at lower initial focusing temperatures (e.g., 105 °C)[1].
| Evidence Dimension | Derivatization completeness and thermal stability in GC-MS |
| Target Compound Data | Complete mono-O-TMS derivatization; stable at 105 °C initial GC oven temperature |
| Comparator Or Baseline | Stanozolol (pyrazole analog): Incomplete N-TMS derivatization and signal degradation below 140 °C |
| Quantified Difference | Eliminates the >35 °C temperature sensitivity threshold required for the pyrazole analog |
| Conditions | Standard trimethylsilylation (TMS) followed by GC-MS temperature programming |
Ensures higher reproducibility and fewer analytical artifacts when used as a reference standard in multi-residue forensic and anti-doping screening panels.
The structural substitution of a furazan ring for a pyrazole ring significantly alters the compound's interaction with steroidogenic enzymes. While stanozolol acts as a potent competitive inhibitor of testicular microsomal cytochrome P-450 (17α-hydroxylase/C17,20-lyase) with Ki values of 6.31 µM and 1.30 µM respectively, furazabol exhibits a markedly different binding profile, lacking this strong competitive inhibition [1]. This structural divergence makes furazabol a critical comparative probe for studying the structure-activity relationship (SAR) of ring-fused steroids on CYP17A1 oxygenase activities[1].
| Evidence Dimension | Cytochrome P-450 (17α-hydroxylase/C17,20-lyase) competitive inhibition |
| Target Compound Data | Lacks strong competitive inhibition profile |
| Comparator Or Baseline | Stanozolol: Strong competitive inhibitor (Ki = 6.31 µM for 17α-hydroxylase; Ki = 1.30 µM for C17,20-lyase) |
| Quantified Difference | Distinct abrogation of competitive CYP17A1 inhibition due to furazan ring substitution |
| Conditions | Pig testicular microsomal cytochrome P-450 in reconstituted enzyme system |
Provides a necessary negative control or differential SAR probe for researchers developing steroidal CYP17A1 inhibitors for prostate cancer or endocrine studies.
Furazabol possesses a distinct physicochemical profile driven by its steroid-furazan hybrid structure. It demonstrates a melting point of 152–153 °C, which is significantly lower than that of stanozolol (typically >230 °C), indicating different crystal lattice energies [1]. Furthermore, furazabol has a calculated logP of 3.778 and exhibits excellent solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) [2]. This is attributed to favorable dipole-dipole interactions with the furazan nitrogen-oxygen heterocycle, facilitating easier preparation of high-concentration stock solutions compared to more rigid pyrazole-fused analogs.
| Evidence Dimension | Melting point and solvent processability |
| Target Compound Data | Melting point 152–153 °C; highly soluble in DMSO/DMF (logP 3.778) |
| Comparator Or Baseline | Stanozolol: Higher melting point (>230 °C) and different solvation dynamics |
| Quantified Difference | ~80 °C reduction in melting point, indicating lower lattice energy for dissolution |
| Conditions | Standard thermodynamic evaluation and calculated partition coefficients |
Facilitates rapid and complete dissolution in standard laboratory solvents (DMSO/DMF) for in vitro assays without requiring excessive heating or sonication.
Due to its stable mono-TMS derivatization profile and resistance to low-temperature GC-MS signal degradation, furazabol is a highly reliable choice for multi-residue steroid screening panels, ensuring robust calibration curves without the thermal artifacts seen in pyrazole-fused analogs [1].
Furazabol serves as a critical differential probe when compared against stanozolol to map the steric and electronic requirements for competitive inhibition of testicular steroidogenic enzymes, aiding in the design of next-generation prostate cancer therapeutics [2].
Leveraging its lower melting point (152–153 °C) and favorable logP (3.778), furazabol is easily formulated into highly concentrated, stable DMSO or DMF stock solutions, streamlining liquid handling in automated in vitro pharmacological assays [3].